molecular formula C21H21ClN2O5 B4012920 5-(4-chlorophenyl)-4-(2-furoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

5-(4-chlorophenyl)-4-(2-furoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B4012920
M. Wt: 416.9 g/mol
InChI Key: MVOVDXZWJSUNKL-UHFFFAOYSA-N
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Description

The compound "5-(4-chlorophenyl)-4-(2-furoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one" is a complex organic molecule with potential for various applications due to its unique chemical structure. It belongs to the class of compounds known for their intricate molecular architecture, which allows for a wide range of chemical reactions and interactions.

Synthesis Analysis

The synthesis of similar complex polyheterocyclic compounds often involves sequential combinations of different reactants under specific conditions. For example, a related compound was synthesized through a microwave-assisted one-pot process involving 4-chlorobenzaldehyde among other components, yielding a 28% overall yield and characterized by NMR, FT-IR, and HRMS techniques (Islas-Jácome et al., 2023).

Molecular Structure Analysis

X-ray diffraction techniques are pivotal in determining the molecular and crystal structure of such compounds. For instance, the crystal structure analysis of ethyl 2-(2-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate revealed detailed molecular geometries and intermolecular interactions, providing insights into the structural characteristics of these compounds (Ramazani et al., 2019).

Chemical Reactions and Properties

Chemical reactions of such compounds often involve interaction with reagents like dichlorocarbene or aromatic amines, leading to the formation of diverse derivatives. These reactions are significant for the modification and functionalization of the compound, which can impact its chemical properties and potential applications (Yamagata et al., 1992).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the behavior of these compounds under different conditions. Studies like single crystal X-ray structural analysis provide valuable data on these aspects, facilitating the prediction and optimization of the compound's physical properties (Ramazani et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with various reagents, are essential for determining the compound's functionality and suitability for specific applications. Detailed spectroscopic analysis and computational studies can reveal the nature of interactions within the molecule, aiding in the design of new compounds with desired properties (Singh et al., 2014).

properties

IUPAC Name

2-(4-chlorophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O5/c22-15-5-3-14(4-6-15)18-17(19(25)16-2-1-11-29-16)20(26)21(27)24(18)8-7-23-9-12-28-13-10-23/h1-6,11,18,26H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVOVDXZWJSUNKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-chlorophenyl)-4-(2-furoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 2
Reactant of Route 2
5-(4-chlorophenyl)-4-(2-furoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 3
Reactant of Route 3
5-(4-chlorophenyl)-4-(2-furoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 4
Reactant of Route 4
5-(4-chlorophenyl)-4-(2-furoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 5
Reactant of Route 5
5-(4-chlorophenyl)-4-(2-furoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 6
Reactant of Route 6
5-(4-chlorophenyl)-4-(2-furoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

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